molecular formula C19H19N5O4 B2403270 Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 896852-02-1

Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate

Cat. No.: B2403270
CAS No.: 896852-02-1
M. Wt: 381.392
InChI Key: FVSZLVAKHYGYAA-UHFFFAOYSA-N
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Description

“Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate” is a complex organic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require careful planning and execution. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. It would likely require advanced spectroscopic techniques for full characterization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives are known to show a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Microwave Irradiation Effects

  • Study : Rábarová et al. (2004) investigated the effects of microwave irradiation on reactions of certain compounds including ethyl 1,3-dioxo-indane-2-carboxylate and others, noting a reduction in reaction time and increase in yields under microwave-assisted conditions compared to classical heating.
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  • Study : Heeres and van Cutsem (1981) synthesized and evaluated 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles for antimycotic properties. They found these compounds effective against dermatophytes, yeast, and other fungi, including in vivo activity against Candida albicans.
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  • Study : Li et al. (2015) conducted a crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, which is structurally related to the target compound. They provided detailed insights into the molecular conformations and interactions within the crystal.
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  • Study : Desai et al. (2001) synthesized several compounds, including methyl 2-(2{[5-oxo-2-phenyl-I-(arylcarbonylamino)-2imidazolin-4-ylidene]methyl} phenoxy)acetates, and evaluated their antibacterial activity against various microbes, indicating potential applications in antimicrobial research.
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  • Study : Safari and Zarnegar (2014) demonstrated the use of ultrasound irradiation for the synthesis of complex compounds, including those with an imidazolium acetate component. This method offers advantages such as lower catalyst use, efficient synthesis, and environmental friendliness.
  • Read MoreThese studies illustrate the diverse applications of compounds structurally related to "Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate" in areas such as microwave-assisted synthesis, antimycotic research, crystallography, antibacterial studies, and innovative synthesis techniques.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by imidazole derivatives, there could be many potential avenues for future research .

Properties

IUPAC Name

methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-11-12(2)24-15-16(20-18(24)23(11)13-8-6-5-7-9-13)21(3)19(27)22(17(15)26)10-14(25)28-4/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSZLVAKHYGYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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